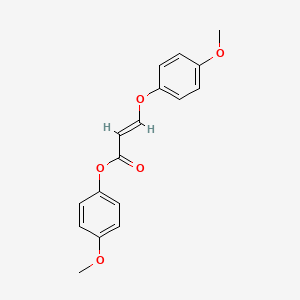
(4-methoxyphenyl) (E)-3-(4-methoxyphenoxy)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-methoxyphenyl) (E)-3-(4-methoxyphenoxy)prop-2-enoate is an organic compound that belongs to the class of phenylpropanoids This compound is characterized by the presence of two methoxy groups attached to phenyl rings and a propenoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methoxyphenyl) (E)-3-(4-methoxyphenoxy)prop-2-enoate typically involves the Knoevenagel condensation reaction. This reaction is a well-known method for forming carbon-carbon double bonds by condensing aldehydes or ketones with compounds containing active methylene groups in the presence of a base.
Knoevenagel Condensation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Conditions: Acidic or basic medium.
Products: Oxidation of the methoxy groups can lead to the formation of corresponding carboxylic acids.
-
Reduction
Reagents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Conditions: Anhydrous conditions.
Products: Reduction of the carbon-carbon double bond can yield the corresponding saturated ester.
-
Substitution
Reagents: Halogenating agents like bromine (Br2) or chlorine (Cl2).
Conditions: Room temperature or slightly elevated temperatures.
Products: Halogenated derivatives of the compound.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: (4-methoxyphenyl) (E)-3-(4-methoxyphenoxy)prop-2-enoate is used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Studies: The compound is used in studies to understand its interaction with biological systems, including its potential as an antimicrobial or antioxidant agent.
Medicine
Pharmaceutical Research: Researchers explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry
Material Science: The compound is investigated for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (4-methoxyphenyl) (E)-3-(4-methoxyphenoxy)prop-2-enoate involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to modulation of biological pathways. For example, its antioxidant properties may involve scavenging free radicals and preventing oxidative damage to cells.
Comparison with Similar Compounds
Similar Compounds
- (4-methoxyphenyl) (E)-3-(4-methylphenoxy)prop-2-enoate
- (4-methoxyphenyl) (E)-3-(4-chlorophenoxy)prop-2-enoate
- (4-methoxyphenyl) (E)-3-(4-nitrophenoxy)prop-2-enoate
Uniqueness
(4-methoxyphenyl) (E)-3-(4-methoxyphenoxy)prop-2-enoate is unique due to the presence of two methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance its solubility in organic solvents and may also affect its interaction with biological targets.
Properties
IUPAC Name |
(4-methoxyphenyl) (E)-3-(4-methoxyphenoxy)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-19-13-3-7-15(8-4-13)21-12-11-17(18)22-16-9-5-14(20-2)6-10-16/h3-12H,1-2H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGKIRGPDFOTCE-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC=CC(=O)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)O/C=C/C(=O)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
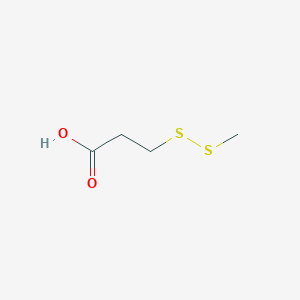
![5-bromo-6-fluoro-N-[2-(2-methoxyethoxy)ethyl]pyridine-3-carboxamide](/img/structure/B3017842.png)
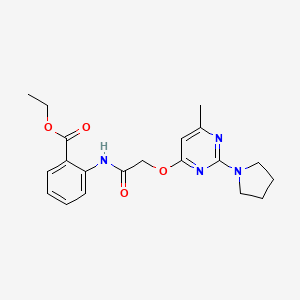

![3-amino-2-((4-chlorophenoxy)methyl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one](/img/structure/B3017847.png)
![N-benzyl-1-(2,5-dimethylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3017852.png)
![[1-(Bromomethyl)-3,3-difluorocyclobutyl]benzene](/img/structure/B3017853.png)
![N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B3017855.png)
![[1,2,4]Triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B3017856.png)
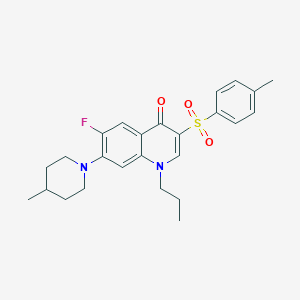
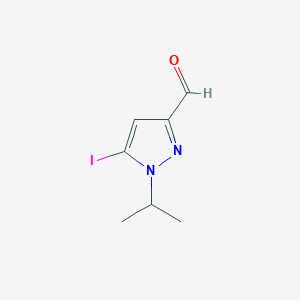
![N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}cyclobutanecarboxamide](/img/structure/B3017860.png)
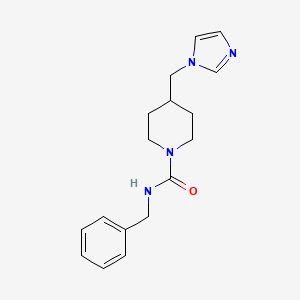
![METHYL 6-METHYL-4-({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHOXY)QUINOLINE-2-CARBOXYLATE](/img/structure/B3017862.png)
